2-hydroxypropanedioic acid;1H-imidazole
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Overview
Description
2-hydroxypropanedioic acid;1H-imidazole is a compound that combines the properties of both 2-hydroxypropanedioic acid and 1H-imidazole. 2-hydroxypropanedioic acid, also known as malic acid, is a dicarboxylic acid found in various fruits and is involved in the citric acid cycle. 1H-imidazole is a five-membered heterocyclic compound containing two nitrogen atoms. It is a key structural motif in many biologically active molecules and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole derivatives can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . Another method involves the use of 1,2-diketones and urotropine in the presence of ammonium acetate, enabling the synthesis of 4,5-disubstituted imidazoles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multicomponent reactions, which are efficient and high-yielding. For example, a one-pot, four-component synthesis can produce 1,2,4-trisubstituted imidazoles by heating a mixture of 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions
1H-imidazole derivatives undergo various chemical reactions, including:
Oxidation: Imidazoles can be oxidized to form imidazole N-oxides.
Reduction: Reduction of imidazoles can yield imidazolines.
Substitution: Electrophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms of the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Imidazolines.
Substitution: Various substituted imidazoles depending on the reagents used.
Scientific Research Applications
2-hydroxypropanedioic acid;1H-imidazole derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as ligands in coordination chemistry.
Biology: Imidazole derivatives are found in many natural products, including histidine and histamine.
Medicine: Imidazole-based drugs exhibit antibacterial, antifungal, and anticancer activities.
Industry: Used in the production of dyes, agrochemicals, and as catalysts in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-hydroxypropanedioic acid;1H-imidazole derivatives involves interactions with various molecular targets and pathways. For instance, imidazole-based drugs can inhibit enzymes by binding to their active sites, thereby blocking substrate access. They can also interact with DNA and proteins, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another five-membered heterocycle with three nitrogen atoms.
Pyrrole: A five-membered ring with one nitrogen atom.
Thiazole: Contains both sulfur and nitrogen atoms in the ring.
Uniqueness
2-hydroxypropanedioic acid;1H-imidazole is unique due to its combination of acidic and basic properties, allowing it to participate in a wide range of chemical reactions. Its derivatives exhibit diverse biological activities, making them valuable in medicinal chemistry .
Properties
CAS No. |
659743-45-0 |
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Molecular Formula |
C6H8N2O5 |
Molecular Weight |
188.14 g/mol |
IUPAC Name |
2-hydroxypropanedioic acid;1H-imidazole |
InChI |
InChI=1S/C3H4N2.C3H4O5/c1-2-5-3-4-1;4-1(2(5)6)3(7)8/h1-3H,(H,4,5);1,4H,(H,5,6)(H,7,8) |
InChI Key |
BZUAMHCJNUDGFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.C(C(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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